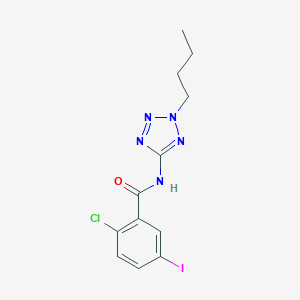
N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a butyl group, and halogenated benzamide, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide typically involves multi-step reactions. The initial step often includes the formation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. Subsequent steps involve the introduction of the butyl group and the halogenation of the benzamide ring. Common reagents used in these reactions include sodium azide, butyl bromide, and halogenating agents like iodine and chlorine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods allows for the large-scale production required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Halogen atoms in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzamide ring.
Scientific Research Applications
N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, influencing various biological pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-butyl-2H-tetrazol-5-yl)-2,2-diphenylacetamide
- N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide
Uniqueness
N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide stands out due to its unique combination of a tetrazole ring, butyl group, and halogenated benzamide. This structural uniqueness contributes to its diverse range of applications and potential as a versatile research compound.
Properties
Molecular Formula |
C12H13ClIN5O |
|---|---|
Molecular Weight |
405.62 g/mol |
IUPAC Name |
N-(2-butyltetrazol-5-yl)-2-chloro-5-iodobenzamide |
InChI |
InChI=1S/C12H13ClIN5O/c1-2-3-6-19-17-12(16-18-19)15-11(20)9-7-8(14)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,17,20) |
InChI Key |
DJCOJDRRCQNUPZ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251084.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide](/img/structure/B251089.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B251090.png)
![2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251093.png)
![2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B251094.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B251095.png)
![4-ethyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251099.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide](/img/structure/B251100.png)
![N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide](/img/structure/B251101.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251102.png)
![N-butyryl-N'-[3-chloro-2-(1-pyrrolidinyl)phenyl]thiourea](/img/structure/B251105.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B251106.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251107.png)
